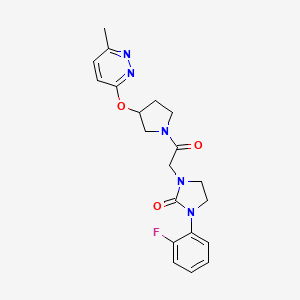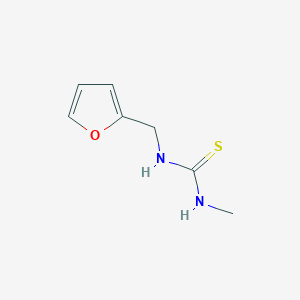
(1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide is a chemical compound characterized by the presence of trifluoromethyl and hydroxyimino groups attached to an ethanimidoyl bromide backbone
Preparation Methods
The synthesis of (1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide typically involves the reaction of trifluoroacetic acid with hydroxylamine to form the intermediate trifluoroacetohydroxamic acid. This intermediate is then reacted with phosphorus tribromide to yield the desired compound. The reaction conditions generally require a controlled temperature environment and the use of an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
(1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid and other by-products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The bromide group can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modification of their activity. The bromide group can participate in nucleophilic substitution reactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
(1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide can be compared with other similar compounds such as triflamides and triflimides. These compounds also contain trifluoromethyl groups and exhibit strong electron-withdrawing properties. this compound is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Triflamides (CF3SO2NHR): Known for their high NH-acidity and use in organic synthesis.
Triflimides ((CF3SO2)2NH): Used as strong NH-acids and catalysts in various chemical reactions.
Properties
IUPAC Name |
(1Z)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF3NO/c3-1(7-8)2(4,5)6/h8H/b7-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRPJKPEZUJXMR-XFSBKJJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)(\C(F)(F)F)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol](/img/structure/B2520612.png)
![ethyl (2Z)-2-[(4-ethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2520613.png)

![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)





![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)
![1-(benzyloxy)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2520629.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2520631.png)
